molecular formula C27H27N7O B6564569 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide CAS No. 1007174-37-9

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No.: B6564569
CAS No.: 1007174-37-9
M. Wt: 465.5 g/mol
InChI Key: MNAYMJLZWNWQCY-UHFFFAOYSA-N
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Description

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a useful research compound. Its molecular formula is C27H27N7O and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.22770851 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is believed to be specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions like cancer .

Mode of Action

The compound interacts with its target kinases by binding to the ATP-binding site, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, which is essential for the propagation of signaling cascades. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases such as cancer .

Biochemical Pathways

The inhibition of specific kinases by this compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell survival, proliferation, and metabolism. By blocking these pathways, the compound can induce cell cycle arrest and promote apoptosis in cancer cells, thereby reducing tumor growth and progression .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. The metabolism primarily occurs in the liver, where it is converted into active metabolites. The excretion is mainly through the kidneys .

Result of Action

At the molecular level, the inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation and survival. This results in cell cycle arrest at the G1 phase and the induction of apoptosis. At the cellular level, these effects translate into reduced cell proliferation and increased cell death, particularly in cancer cells. Clinically, this can lead to the shrinkage of tumors and inhibition of metastasis .

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O/c1-18-12-13-23(19(2)14-18)33-26-22(16-30-33)27(29-17-28-26)34-24(15-20(3)32-34)31-25(35)11-7-10-21-8-5-4-6-9-21/h4-6,8-9,12-17H,7,10-11H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYMJLZWNWQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.